1-Azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2-imidazol-1-yl-2-phenylpropanoate
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Overview
Description
1-Azabicyclo[222]octan-3-yl 3-hydroxy-2-imidazol-1-yl-2-phenylpropanoate is a complex organic compound that features a bicyclic structure with nitrogen atoms and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[222]octan-3-yl 3-hydroxy-2-imidazol-1-yl-2-phenylpropanoate typically involves multiple steps, starting from simpler precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2-imidazol-1-yl-2-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The imidazolyl group can be reduced to form amines.
Substitution: The phenylpropanoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the imidazolyl group may produce an amine .
Scientific Research Applications
1-Azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2-imidazol-1-yl-2-phenylpropanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2-imidazol-1-yl-2-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.2]octane: Shares the bicyclic core but lacks the additional functional groups.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure.
3-Quinuclidinol: Contains a similar bicyclic core with a hydroxy group.
Uniqueness
1-Azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2-imidazol-1-yl-2-phenylpropanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H23N3O3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2-imidazol-1-yl-2-phenylpropanoate |
InChI |
InChI=1S/C19H23N3O3/c23-13-19(22-11-8-20-14-22,16-4-2-1-3-5-16)18(24)25-17-12-21-9-6-15(17)7-10-21/h1-5,8,11,14-15,17,23H,6-7,9-10,12-13H2 |
InChI Key |
MDJOZYCYNUJABP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)C(CO)(C3=CC=CC=C3)N4C=CN=C4 |
Origin of Product |
United States |
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